molecular formula C10H7NO4 B7903713 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B7903713
M. Wt: 205.17 g/mol
InChI Key: SWCWDNMHZACKBG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of alkyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylates as intermediates . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxy and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. These compounds can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways and targets depend on the structure of the derivative and the context of its use .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCWDNMHZACKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 4
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

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